molecular formula C21H23BrO B14498781 1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene CAS No. 62856-56-8

1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene

Cat. No.: B14498781
CAS No.: 62856-56-8
M. Wt: 371.3 g/mol
InChI Key: YUTVJQBFSMVXJS-UHFFFAOYSA-N
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Description

1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a bromine atom and a heptyloxy group attached to a benzene ring through an ethynyl linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used.

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with nitric acid can yield nitro derivatives, while nucleophilic substitution with amines can yield amino derivatives .

Mechanism of Action

The mechanism of action of 1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene involves its interaction with specific molecular targets and pathways. The bromine atom and heptyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethynyl linkage provides rigidity and planarity to the molecule, affecting its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene is unique due to the presence of the heptyloxy group, which imparts hydrophobicity and enhances its solubility in organic solvents. The ethynyl linkage provides rigidity and planarity, making it suitable for applications in materials science and molecular design .

Properties

CAS No.

62856-56-8

Molecular Formula

C21H23BrO

Molecular Weight

371.3 g/mol

IUPAC Name

1-bromo-4-[2-(4-heptoxyphenyl)ethynyl]benzene

InChI

InChI=1S/C21H23BrO/c1-2-3-4-5-6-17-23-21-15-11-19(12-16-21)8-7-18-9-13-20(22)14-10-18/h9-16H,2-6,17H2,1H3

InChI Key

YUTVJQBFSMVXJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

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